1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol: is a biochemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.40 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves several steps. One common method includes the chlorination of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol in cyclic ethers such as tetrahydrofuran . This reaction is stereoselective and can yield various glycopyranoside derivatives depending on the solvent used .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various glycopyranoside derivatives and other modified hexitol compounds .
Wissenschaftliche Forschungsanwendungen
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is used in several scientific research applications, including:
Biology: It serves as a biochemical tool in studying carbohydrate metabolism and related pathways.
Medicine: Research involving this compound can provide insights into potential therapeutic targets and drug development.
Industry: The compound is used in the synthesis of various biochemical derivatives for research purposes.
Wirkmechanismus
The mechanism of action of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves its interaction with specific enzymes and molecular targets. For example, it is a substrate for the enzyme amyloglucosidase (AMG), and its hydrolysis kinetics have been studied using NMR spectroscopy . The compound’s effects are mediated through its interactions with these enzymes and the subsequent biochemical pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Anhydro-2,6-dideoxy-3,4-di-O-methyl-1-(tributylstannyl)-L-arabino-hex-1-enitol
- 1,5-Anhydro-2,3-dideoxy-3-fluoropentitol
- 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol
Uniqueness
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research, particularly in studies involving enzyme-substrate interactions and carbohydrate metabolism.
Eigenschaften
Molekularformel |
C12H24O3Si |
---|---|
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
(2S,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
DUVZTYKUZSSFEO-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](C=CCO1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.